H-Tpi-ome hcl

Vue d'ensemble

Description

H-Tpi-ome hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tpi-ome hydrochloride involves several steps, starting with the preparation of the core structure. One common method includes the reaction of a carbonyl compound with hydroxylamine hydrochloride in dimethylformamide (DMF) in the presence of glycine at room temperature . This method is characterized by mild conditions, simple workup, and high yield.

Industrial Production Methods

Industrial production of H-Tpi-ome hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

H-Tpi-ome hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrohalic acids (HCl, HBr, HI) for hydrohalogenation, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired outcome, with some requiring acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrohalogenation of alkenes with HCl results in the formation of alkyl halides .

Applications De Recherche Scientifique

Scientific Research Applications

H-Tpi-ome HCl has been extensively studied for its applications in several domains:

Chemistry

- Reagent in Organic Synthesis : Utilized as a reagent in various organic synthesis reactions due to its unique reactivity.

- Chemical Reactions : Engages in oxidation, reduction, and substitution reactions, forming products like alkyl halides through hydrohalogenation.

Biology

- Enzyme Function Studies : Aids in studying enzyme functions and metabolic pathways, particularly those involving nucleoside metabolism.

- Impact on Metabolic Pathways : Modulates pathways crucial for cellular proliferation and survival.

Medicine

- Antitumor Activity : Investigated for enhancing the efficacy of chemotherapeutic agents by modulating tumor microenvironments.

- Anti-thrombotic Effects : Demonstrated potential as a safer anticoagulant by selectively inhibiting TYMP, thereby reducing thromboembolic events without increasing bleeding risks.

Industry

- Pharmaceutical Production : Employed in the synthesis of pharmaceuticals, contributing to drug development processes.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

Cancer Treatment Synergy

A study evaluated the combination of TPI with traditional chemotherapeutics, demonstrating enhanced tumor regression rates compared to monotherapy. This suggests that TPI can effectively improve treatment outcomes in cancer therapy.

Thrombosis Management

Clinical trials indicated that patients receiving TPI exhibited lower incidences of thromboembolic events without increased bleeding risk. This finding positions TPI as a promising candidate for safer anticoagulant therapies.

Metabolic Pathway Analysis

Research utilizing high-resolution fluxomics has shown that TPI alters glucose metabolism in cancer cells, leading to decreased viability under hypoxic conditions. This indicates its potential role in cancer metabolism modulation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic applications:

- Absorption : Rapidly absorbed into the bloodstream post-administration.

- Distribution : Widely distributed across tissues, influencing various metabolic processes.

- Metabolism and Excretion : Primarily metabolized by liver enzymes with renal excretion pathways.

Mécanisme D'action

The mechanism of action of H-Tpi-ome hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

H-Tpi-ome hydrochloride can be compared with other similar compounds, such as quinazolin-4(3H)-ones and quinazolines, which also possess a variety of biological activities These compounds share some structural similarities but differ in their specific chemical properties and applications

List of Similar Compounds

- Quinazolin-4(3H)-ones

- Quinazolines

- Anisole and related compounds

Activité Biologique

H-Tpi-ome hydrochloride, also known as Tipiracil hydrochloride (TPI), is a compound of growing interest in biochemical and pharmacological research. It is recognized for its role as a selective inhibitor of Thymidine Phosphorylase (TYMP), which positions it as a significant player in various biological activities, particularly in the context of cancer therapy and metabolic regulation.

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molar Mass : Approximately 268.74 g/mol

- Structure : Contains a pyridine ring, contributing to its unique reactivity and biological interactions.

H-Tpi-ome HCl primarily targets TYMP, an enzyme involved in nucleoside metabolism. By inhibiting TYMP, TPI alters several biochemical pathways:

- Inhibition of Thymidine Phosphorylase (TYMP) : This action leads to reduced platelet activation and thrombosis, which is crucial in managing conditions like cancer where thrombosis risk is elevated.

- Impact on Metabolic Pathways : TPI plays a role in modulating metabolic pathways that are essential for cellular proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its application in therapeutic settings. Key pharmacokinetic parameters include:

- Absorption : The compound is absorbed into the bloodstream following administration.

- Distribution : It distributes widely across tissues, influencing various metabolic processes.

- Metabolism and Excretion : The metabolism involves enzymatic conversion, primarily by liver enzymes, and excretion occurs through renal pathways.

Biological Activity

The biological activity of this compound has been explored through various studies, revealing its potential pharmacological properties:

- Antitumor Activity : Research indicates that TPI may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.

- Anti-thrombotic Effects : The selective inhibition of TYMP results in significant reductions in thrombosis without substantial bleeding risks, making it a candidate for safer anticoagulant therapies.

- Enzyme Studies : this compound is utilized to study enzyme functions and metabolic pathways, providing insights into cellular mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds exhibiting similar biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Quinazolin-4(3H)-one | C₉H₆N₂O | Known for anticancer properties |

| Anisole | C₈H₈O | Used in organic synthesis and fragrance production |

| H-Met-OMe·HCl | C₁₃H₁₅ClN₂O₂ | Involved in peptide synthesis |

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

-

Cancer Treatment Synergy :

- A study evaluated the combination of TPI with traditional chemotherapeutics, demonstrating enhanced tumor regression rates compared to monotherapy .

-

Thrombosis Management :

- Clinical trials indicated that patients receiving TPI exhibited lower incidences of thromboembolic events without increased bleeding risk .

-

Metabolic Pathway Analysis :

- Research utilizing high-resolution fluxomics has shown that TPI alters glucose metabolism in cancer cells, leading to decreased viability under hypoxic conditions .

Propriétés

IUPAC Name |

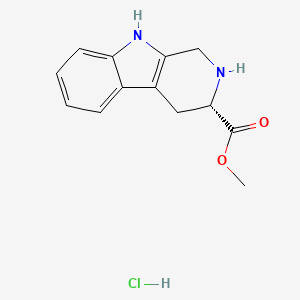

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBNWMURCUTIC-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505860 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-18-2 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.